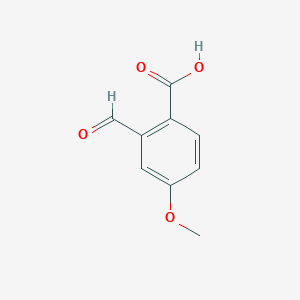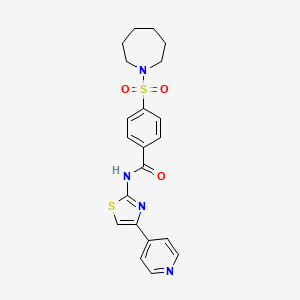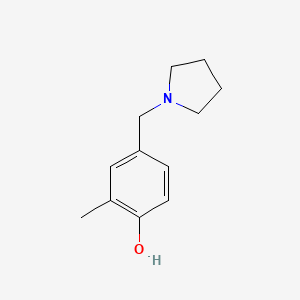
1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a pyridine ring substituted with various functional groups, including amino, hydroxyl, methoxy, and cyano groups. Its unique structure makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-hydroxy-3-methoxybenzaldehyde and 2,6-diaminopyridine, under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, with a catalyst such as p-toluenesulfonic acid to facilitate the formation of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce cyano groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Conversion of cyano groups to primary amines.
Substitution: Introduction of different substituents at the pyridine ring.
科学研究应用
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of various chemical products.
作用机制
The mechanism by which 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The presence of amino and cyano groups allows it to bind to enzymes or receptors, influencing biological pathways. The hydroxyl and methoxy groups enhance its solubility and bioavailability, making it effective in various applications.
相似化合物的比较
1,3-Diaminopyridine
2,6-Diaminopyridine
4-Hydroxy-3-methoxybenzaldehyde
Uniqueness: 1,6-Diamino-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile stands out due to its specific arrangement of functional groups, which provides unique chemical and biological properties compared to its similar compounds
属性
IUPAC Name |
1,2-diamino-4-(4-hydroxy-3-methoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-22-11-4-7(2-3-10(11)20)12-8(5-15)13(17)19(18)14(21)9(12)6-16/h2-4,20H,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMBGTDWVFYFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2746189.png)


![3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2746194.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)
